molecular formula C19H13F2N3O2S2 B10756263 3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-YL]benzenesulfonamide

3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-YL]benzenesulfonamide

Cat. No.: B10756263
M. Wt: 417.5 g/mol
InChI Key: GULUFDCOGAXLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-FLUORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]BENZENESULFONAMIDE typically involves a multi-step process. One common method involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated ketone, followed by oxidative aromatization to form the pyrazole ring .

Chemical Reactions Analysis

3-FLUORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]BENZENESULFONAMIDE undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-FLUORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]BENZENESULFONAMIDE has several scientific research applications:

Properties

Molecular Formula

C19H13F2N3O2S2

Molecular Weight

417.5 g/mol

IUPAC Name

3-fluoro-N-[2-(4-fluorophenyl)-5-thiophen-2-ylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H13F2N3O2S2/c20-13-6-8-15(9-7-13)24-19(12-17(22-24)18-5-2-10-27-18)23-28(25,26)16-4-1-3-14(21)11-16/h1-12,23H

InChI Key

GULUFDCOGAXLEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=CS4)F

Origin of Product

United States

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